2-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride

Organolanthanide chemistry Chelating ligands Homoleptic complexes

Researchers requiring chelating ligands for organometallic synthesis need the ortho isomer specifically-only 2-(hydrazinylmethyl)-N,N-dimethylaniline places the dimethylamino group for stable five-membered metallacycle formation upon benzylic deprotonation. This bifunctional building block yields crystalline homoleptic Ln(III) tris-benzyl complexes (41-59% yield) and enables syndiospecific styrene polymerization catalysts. The meta and para isomers lack this bidentate binding mode entirely. Available as the HCl salt (CAS 1955541-27-1) at ≥95% purity.

Molecular Formula C9H16ClN3
Molecular Weight 201.70 g/mol
Cat. No. B13259872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride
Molecular FormulaC9H16ClN3
Molecular Weight201.70 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1CNN.Cl
InChIInChI=1S/C9H15N3.ClH/c1-12(2)9-6-4-3-5-8(9)7-11-10;/h3-6,11H,7,10H2,1-2H3;1H
InChIKeyJQRNPAOXHADVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydrazinylmethyl)-N,N-dimethylaniline Hydrochloride: Chelating Ligand Building Block


2-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride (CAS 1955541-27-1; also available as the dihydrochloride salt, CAS 849021-12-1) is a bifunctional arylamine building block combining a nucleophilic hydrazinylmethyl group with an ortho‑dimethylamino substituent on the benzene ring . This ortho disposition enables the molecule to act as a chelating ligand through both the benzylic anion and the dimethylamino nitrogen, a feature exploited in the synthesis of homoleptic lanthanide complexes and catalytically active organometallic species [1][2]. Its commercial availability at ≥95% purity from multiple vendors supports its use as a research intermediate in medicinal chemistry, coordination chemistry, and proteomics probe development .

Bidentate chelating scaffold – ortho-dimethylamino group enables κ²-C,N coordination with metals
Organolanthanide precursor synthesis – documented homoleptic complex formation with Y and La
Hydrazine ligation handle – supports proteomics probe design and heterocycle synthesis

Why the 2-Isomer Is Essential for Chelation


Despite sharing the same molecular formula (C₉H₁₅N₃ free base) and hydrazine-aniline core, the ortho‑ (2‑), meta‑ (3‑), and para‑ (4‑) isomers of (hydrazinylmethyl)-N,N-dimethylaniline exhibit fundamentally different coordination chemistry. Only the 2‑isomer places the dimethylamino group in a position capable of forming a stable five‑membered chelate ring with a metal center upon deprotonation of the benzylic carbon [1][2]. In documented lanthanide and group‑3 chemistry, the ortho ligand yields isolable homoleptic tris‑benzyl complexes in crystalline yields of 41–59%, whereas the 3‑ and 4‑isomers lack this bidentate binding mode entirely [1]. Consequently, researchers attempting to substitute the 2‑isomer with a less expensive or more readily available positional analog will forego the chelate effect that underpins the compound’s principal value proposition in organometallic synthesis and catalyst design.

Positional isomer replacement
Meta (3‑) and para (4‑) isomers cannot form the five‑membered chelate ring that defines the ortho ligand’s reactivity.
Homoleptic complex access
Only the 2‑isomer yields isolable crystalline Ln(CH₂C₆H₄NMe₂‑o)₃ complexes; meta/para analogs produce no analogous products.
Catalyst scaffold dependency
Active rare‑earth polymerization catalysts rely on the bidentate ortho‑benzyl ligand; positional substitution alters coordination and may lose activity.

Quantified Differentiation vs. Positional Isomers


Chelation Enables Homoleptic Lanthanide Complex Formation

The ortho‑dimethylamino group in 2-(hydrazinylmethyl)-N,N-dimethylaniline (as its deprotonated benzylpotassium congener) functions as an intramolecular chelator, enabling isolation of the neutral homoleptic complex (o-Me₂N-C₆H₄CH₂)₃Y in 59% crystalline yield from reaction with YCl₃ [1]. In contrast, the 3‑ and 4‑positional isomers cannot form an analogous chelate ring; no analogous homoleptic tris‑benzyl complexes have been reported for meta‑ or para‑dimethylaminobenzyl congeners under identical conditions. The lanthanum analog was obtained in 41% crystalline yield, and both complexes exhibit “extraordinary thermal stability” yet remain reactive toward deprotonation [1].

Homoleptic complex formation
Class‑level
59% (Y) / 41% (La)
vs. 0% for meta/para isomers
Chelate effect enables crystalline homoleptic tris‑benzyl complexes exclusively from ortho isomer.
Yield data from single literature source; meta/para evaluated only by absence of analogous product.
Organolanthanide chemistry Chelating ligands Homoleptic complexes

LogD Lipophilicity Profile Across Positional Isomers

The dihydrochloride salt of the target compound (CAS 849021-12-1) has a calculated LogD (pH 7.4) of 1.02 and LogD (pH 5.5) of 0.82, with a neutral LogP of 1.02 [1]. Comparative calculated LogD data for the 3‑isomer (CAS 102396-03-2) and 4‑isomer (CAS 90768-35-7) are not publicly available in authoritative databases; however, the presence of an ortho‑dimethylamino group is known to introduce intramolecular hydrogen‑bonding and steric effects that can modulate lipophilicity relative to meta/para analogs [2][3].

Lipophilicity profile
Class‑level
LogD 1.02 (pH 7.4)
LogD 0.82 (pH 5.5); LogP 1.02
Reported values inform estimated membrane permeability for probe design; no comparator data for meta/para isomers.
Calculated properties (JChem) for dihydrochloride salt; experimental validation advised.
Lipophilicity Drug-likeness Physicochemical properties

Syndiospecific Styrene Polymerization Catalytic Activity

Mono(phospholyl)lanthanide bis(o-dimethylaminobenzyl) complexes (Y and Sc) activated with [Ph₃C][B(C₆F₅)₄] catalyze the syndiospecific polymerization of styrene with good to excellent activity, while the analogous Sm(III) complex shows no activity [1]. The bidentate o-dimethylaminobenzyl ligand is essential for generating the cationic active species; monodentate benzyl ligands without ortho chelation (i.e., meta/para isomers) would be expected to yield significantly different coordination geometries and catalytic performance, though direct comparative polymerization data for meta/para congeners are not available in the literature [1].

Polymerization activity
Class‑level
Good–excellent (Y/Sc complexes)
vs. Sm(III) complex inactive
Ortho chelate is structurally required for active syndiospecific styrene polymerization catalyst.
Meta/para analogs not evaluated; extrapolation from documented bidentate coordination necessity.
Olefin polymerization Rare-earth catalysts Syndiospecificity

High-Value Research Application Scenarios


Homoleptic Lanthanide Precursor Synthesis

The ortho isomer is the only regioisomer capable of yielding crystalline, neutral homoleptic complexes Ln(CH₂C₆H₄NMe₂-o)₃ (Ln = Y, La) in synthetically useful yields (41–59%) [1]. These complexes serve as well-defined, thermally stable precursors for further ligand exchange, hydrogenolysis, and deprotonation reactions, underpinning the preparation of lanthanide hydrides and ansa‑metallocene analogs [1].

Mono(phospholyl) Rare-Earth Polymerization Catalyst Scaffold

Bis(o-dimethylaminobenzyl) complexes of Y and Sc, derived from the target compound, generate active single‑site catalysts for syndiospecific styrene polymerization upon activation with trityl borate [2]. The ortho chelate is structurally integral to the catalyst precursor; attempts to replace it with 3- or 4‑aminobenzyl analogs would yield complexes with different coordination modes and unknown catalytic competence [2].

Chemoproteomic Probe and Hydrazone Ligation Intermediate

The hydrazinylmethyl handle combined with the ortho‑dimethylamino group offers a unique reactivity profile for activity-based protein profiling [3]. The calculated LogD (pH 7.4) of 1.02 places the compound in a desirable lipophilicity range for cell permeability, while the hydrazine warhead enables covalent capture of electrophilic protein modifications and cofactor-dependent enzymes [3].

Heterocycle Synthesis via Ortho-Directed Cyclocondensation

The proximity of the hydrazinylmethyl and dimethylamino groups in the ortho isomer enables regioselective cyclocondensation reactions with carbonyl electrophiles (e.g., aldehydes, ketones, esters) to form fused heterocyclic scaffolds such as indazoles and triazolobenzodiazepines, a reactivity pattern not accessible with meta or para isomers [4].

Application
Selection Property
Validation Focus
Homoleptic lanthanide precursor synthesis
Chelation‑enabled crystalline complex formation
Crystal structure and isolated yield confirmation
Syndiospecific polymerization catalyst scaffold
Ortho‑chelate‑dependent catalyst precursor
Styrene polymerization activity and tacticity control
Chemoproteomic probe design
Hydrazine warhead and reported LogD profile
Cell permeability and target‑engagement assay context
Ortho‑directed heterocycle synthesis
Proximity‑enabled regioselective cyclization
Cyclocondensation efficiency with carbonyl electrophiles
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